N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-phenylpentanamide
Description
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-phenylpentanamide is a complex organic compound that features an imidazole ring fused with a pyridine ring, linked to a phenylpentanamide moiety
Properties
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-phenylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-2-17(18-6-4-3-5-7-18)13-20(25)23-14-16-8-9-22-19(12-16)24-11-10-21-15-24/h3-12,15,17H,2,13-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPEDCDUFRWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)NCC1=CC(=NC=C1)N2C=CN=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-phenylpentanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by its fusion with the pyridine ring. The final step involves the attachment of the phenylpentanamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-phenylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring
Uniqueness
N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-3-phenylpentanamide is unique due to its specific combination of an imidazole ring fused with a pyridine ring and linked to a phenylpentanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
